molecular formula C16H32N2 B2700720 N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine CAS No. 2108880-48-2

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine

Cat. No. B2700720
CAS RN: 2108880-48-2
M. Wt: 252.446
InChI Key: MZQULUHGEYIEKD-JKSUJKDBSA-N
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Description

“N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine” is a chemical compound with the empirical formula C10H22Cl2N2 . It is also known as 1-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanamine dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinolizine ring, which is a type of heterocyclic compound. The quinolizine ring is fused with a hexane chain attached to an amine group .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Photophysical Properties and Antifungal Activity

Research on quinolizino[1,9-hi]phenoxazinium dyes, which are related to quinolizine derivatives, has demonstrated their potential in photophysical applications due to their significant absorption and emission maxima. These compounds have been studied for their antifungal activity against yeast, showcasing the biological applications of quinolizine derivatives. The activity was influenced by substituents at specific positions, indicating the importance of structural modifications for biological activity (Raju et al., 2020).

Catalysis in Organic Synthesis

The synthesis of 3-aminoquinoxalinones through a metal-free cross-dehydrogenative coupling highlights the use of quinolizine derivatives in facilitating organic synthesis reactions under ambient conditions. This method provides a practical approach to access pharmaceutically active quinoxalinone derivatives, suggesting the utility of quinolizine derivatives in medicinal chemistry synthesis (Gupta et al., 2017).

High-Temperature Polyimide Films

A study on quinoxaline-containing polyimide (PI) films, derived from quinoxaline diamine monomers, demonstrated their potential in creating high-temperature resistant materials. The thermal stability imparted by the quinoxaline structure makes these PIs suitable for applications requiring high thermal resistance, such as flexible displays (Liu et al., 2019).

Synthetic Methodologies

The development of novel water-soluble Cp*Ir-ammine complexes for the multialkylation of aqueous ammonia with alcohols showcases an environmentally benign methodology for organic amine synthesis. This catalytic system, utilizing quinolizine derivatives, highlights their role in green chemistry and efficient synthesis processes (Kawahara et al., 2010).

properties

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2/c1-2-3-4-6-11-17-14-15-9-8-13-18-12-7-5-10-16(15)18/h15-17H,2-14H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQULUHGEYIEKD-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1CCCN2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC[C@@H]1CCCN2[C@@H]1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine

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